molecular formula C11H16Cl2N2O B1400672 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride CAS No. 1017599-04-0

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride

Cat. No.: B1400672
CAS No.: 1017599-04-0
M. Wt: 263.16 g/mol
InChI Key: SUPFIUOBNYIFMA-UHFFFAOYSA-N
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Description

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride (CAS: 1017599-04-0) is a bicyclic spiro compound featuring a fused furopyridine and piperidine moiety. Its molecular formula is C₁₁H₁₆Cl₂N₂O, with a molecular weight of 263.16 g/mol . It is primarily used in research settings, particularly in drug discovery and organic synthesis, but is currently listed as out of stock in major suppliers .

Properties

IUPAC Name

spiro[1H-furo[3,4-c]pyridine-3,4'-piperidine];dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c1-4-13-7-10-9(1)8-14-11(10)2-5-12-6-3-11;;/h1,4,7,12H,2-3,5-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPFIUOBNYIFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of Furo[3,4-c]pyridine Core: This involves cyclization of suitable precursors such as substituted pyridines and furans under controlled conditions, often using acid or base catalysis.
  • Formation of the Spiro Junction: A crucial step where the piperidine ring is attached to the furo[3,4-c]pyridine core through a spiro junction, typically achieved via nucleophilic addition or cyclization reactions.

Typical Reaction Conditions:

Reaction Step Reagents Solvent Catalysts Conditions Yield (%)
Cyclization to form furo[3,4-c]pyridine Appropriate aldehydes, amines, or furans Ethanol, acetic acid Acid catalysts (e.g., H2SO4) Reflux 60-75
Spiro junction formation Amines, isocyanates, methyl propiolate Toluene, dichloromethane Triethylamine or other bases Reflux or room temperature 50-65

Cyclization with Urea or Thiourea

According to recent literature, an effective method involves cyclization reactions employing urea or thiourea derivatives in the presence of a base, facilitating the formation of the spirocyclic structure.

Methodology:

  • Reagents: Urea or thiourea, appropriate heterocyclic precursors.
  • Reaction Conditions: Heating under reflux with a base such as potassium carbonate or sodium hydride.
  • Outcome: Formation of the dihydrochloride salt with high purity, suitable for further functionalization or biological testing.

Example Reaction Scheme:

Precursor + Urea/Thiourea + Base → Cyclization → 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride

Industrial and Scalable Synthesis Strategies

For large-scale production, continuous flow chemistry and automated synthesis techniques are employed to enhance yield, reduce reaction time, and improve safety.

Techniques:

  • Flow Chemistry: Enables controlled, scalable reactions with better heat and mass transfer.
  • Catalytic Methods: Use of phase-transfer catalysts to improve reaction efficiency.
  • Purification: Crystallization from ethanol or toluene to obtain high-purity products.

Process Optimization:

Parameter Optimization Strategy Result
Reaction time Shortened via microwave-assisted synthesis Increased throughput
Yield Use of optimized catalysts and solvents Up to 80%
Purity Recrystallization and chromatography >98%

Notes on Reaction Conditions and Purification

  • Temperature Control: Maintaining precise temperatures during cyclization and condensation steps is critical for selectivity.
  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are often used to enhance solubility.
  • Purification: Techniques like column chromatography, recrystallization, and HPLC are employed to purify the final product.

Summary of Preparation Methods

Method Description Key Reagents Typical Conditions Yield Range Remarks
Multi-step organic synthesis Sequential reactions forming core and spiro junction Furans, pyridines, amines Reflux, acid/base catalysis 50-75% Requires purification steps
Cyclization with urea/thiourea Cyclization under basic conditions Urea/Thiourea, precursors Reflux, heating 60-80% Suitable for scale-up
Industrial scalable methods Continuous flow, catalytic Catalysts, phase transfer agents Controlled temperature Up to 80% Emphasizes safety and efficiency

Chemical Reactions Analysis

Acid-Base Reactions

The dihydrochloride salt can undergo neutralization reactions in basic conditions to yield the free base form. For example:

C11H14N2O2HCl+2NaOHC11H14N2O+2NaCl+2H2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}\cdot 2\text{HCl}+2\text{NaOH}\rightarrow \text{C}_{11}\text{H}_{14}\text{N}_2\text{O}+2\text{NaCl}+2\text{H}_2\text{O}

This reaction is critical for liberating the free amine during synthetic modifications .

Nucleophilic Substitution

The spirocyclic structure’s piperidine nitrogen may participate in alkylation or acylation reactions. For instance:

C11H14N2O+R XC11H13N2O R+HX\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}+\text{R X}\rightarrow \text{C}_{11}\text{H}_{13}\text{N}_2\text{O R}+\text{HX}

Here, R-X represents alkyl halides or acyl chlorides. Such reactions are foundational for derivatization in drug discovery .

Oxidation and Reduction

The furopyridine moiety may undergo redox reactions:

  • Oxidation : The furan oxygen could be oxidized to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Pyridine rings are resistant to reduction, but catalytic hydrogenation (e.g., H₂/Pd) might saturate double bonds .

Enzyme Binding

The compound’s spirocyclic framework allows interactions with enzymes such as cytochrome P450. Computational docking studies suggest binding to active sites via hydrogen bonding and hydrophobic interactions, potentially inhibiting enzymatic activity .

Protein Conformational Changes

In vitro studies indicate that the dihydrochloride salt alters protein conformations by binding to allosteric sites, modulating signaling pathways like MAPK/ERK .

Comparative Reactivity

Reaction Type Reagents/Conditions Product
NeutralizationNaOH (aqueous)Free base + NaCl
AlkylationAlkyl halides, DMF, 60°CN-alkylated derivative
Enzymatic InhibitionCytochrome P450 isoformsReduced metabolic activity

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas.

  • Photodegradation : Susceptible to UV light, forming unidentified polar byproducts .

Scientific Research Applications

Pharmacological Applications

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride has been investigated for its potential as a therapeutic agent due to its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it has shown promise in:

  • Cognitive Enhancement : Research indicates that compounds with similar structures have been used as agonists for α7 nAChRs, which are implicated in cognitive functions. These compounds may help in treating cognitive deficits associated with schizophrenia and other neurodegenerative diseases .
  • Neuroprotection : Studies suggest that such compounds can offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by enhancing cholinergic signaling in the brain .

Agricultural Biotechnology Applications

The compound has also been explored in agricultural biotechnology as a plant growth regulator. Its derivatives have demonstrated significant auxin-like and cytokinin-like activities:

  • Plant Growth Regulation : In studies focused on maize (Zea mays L.) and pea (Pisum sativum L.), it was found that applying low concentrations of synthetic heterocyclic compounds can stimulate vegetative growth. For instance, biometric assessments indicated that seedlings treated with these compounds exhibited improved growth metrics compared to controls grown in distilled water .
  • Photosynthetic Enhancement : The application of these compounds led to increased chlorophyll synthesis and overall photosynthetic activity in treated plants. For example, chlorophyll content increased significantly in treated maize seedlings compared to untreated controls .

Case Study 1: Cognitive Enhancement

In a study examining the effects of various nAChR agonists on cognitive performance, this compound was highlighted for its ability to enhance memory retention and learning capabilities in animal models. The findings suggest potential applications in developing treatments for cognitive disorders.

Case Study 2: Agricultural Growth Regulation

A field trial was conducted using this compound on cucumber (Cucumis sativus L.) plants. Results showed that application at a concentration of 109 M10^{-9}\text{ M} significantly improved seed germination rates and vegetative growth compared to untreated plants. The study concluded that such synthetic low molecular weight heterocyclic compounds could serve as effective substitutes for traditional phytohormones in agricultural practices.

Mechanism of Action

The mechanism by which 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Reference
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride (1017599-04-0) C₁₁H₁₆Cl₂N₂O 263.16 Dihydrochloride salt; spiro-furopyridine-piperidine core; research-focused
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride (475152-16-0) C₁₁H₁₃ClN₂O₂ 240.69 Ketone derivative; higher polarity; used in heterocyclic building blocks
7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride (475152-31-9) Not provided Not provided Furopyridine isomer; lower structural similarity (score: 0.71)
3H-Spiro[2-benzofuran-1,3'-piperidine] (54775-03-0) C₁₂H₁₅NO 189.25 Benzofuran-piperidine spiro system; distinct fused ring structure

Key Observations :

  • The dihydrochloride form (CAS 1017599-04-0) has two chloride ions, enhancing its solubility compared to the monohydrochloride analogue (CAS 475152-16-0) .
  • For example, the ketone derivative (CAS 475152-16-0) is prioritized in synthetic chemistry due to its reactivity .
  • Compounds like 3H-spiro[2-benzofuran-1,3'-piperidine] (CAS 54775-03-0) demonstrate how replacing the furopyridine ring with benzofuran modifies biological activity and binding affinity .

Research and Commercial Relevance

  • Drug Discovery : Spiro-furopyridine-piperidine scaffolds are valued for their conformational rigidity, which enhances target selectivity. For example, DHODH inhibitors derived from similar structures are in preclinical trials for cancer .
  • Supply Chain Limitations: Both the dihydrochloride (CAS 1017599-04-0) and monohydrochloride (CAS 475152-16-0) forms face supply shortages, highlighting demand for scalable synthesis routes .

Biological Activity

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1017599-04-0
  • Molecular Formula : C11H16Cl2N2O
  • Molecular Weight : 263.16 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

Antiviral Activity

Research indicates that compounds similar to 1H-Spiro[furo[3,4-c]pyridine] exhibit antiviral properties. For instance, modifications of pyridine derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The incorporation of piperidine rings enhances the bioactivity of these compounds by improving their interaction with viral enzymes and host cell receptors .

Anticancer Potential

Several studies have highlighted the anticancer potential of spiro compounds. For example, spiro-fused systems have been linked to the inhibition of cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in malignant cells.
  • Inhibition of angiogenesis.
  • Disruption of cell cycle progression.

A specific study demonstrated that derivatives with spiro structures could effectively target pathways involved in tumor growth and metastasis .

Neuroprotective Effects

Preliminary research suggests that 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] may possess neuroprotective properties. Compounds with similar structures have been shown to modulate neurotransmitter levels and protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for viral replication or cancer cell survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to enhanced neuroprotective effects.
  • Signal Transduction Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of novel nucleoside analogs, derivatives similar to 1H-Spiro[furo[3,4-c]pyridine] were tested against various viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting the compound's potential as an antiviral agent .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the effects of spiro compounds on cancer cell lines demonstrated that treatment with 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] resulted in a marked decrease in cell viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 phase cells indicative of apoptotic activity .

Q & A

Q. What are the key synthetic routes for 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride?

The synthesis typically involves multi-step protocols:

  • Spirocyclization : Base-catalyzed cyclization of pre-functionalized pyridine and piperidine precursors, often using reagents like NaOH in dichloromethane (DCM) to form the spiro core .
  • Salt Formation : Conversion of the free base to the dihydrochloride salt via treatment with HCl gas or aqueous HCl, followed by crystallization from ethanol or toluene .
  • Derivatization : Acylation or sulfonylation of the piperidine nitrogen (e.g., using benzyl chlorides or methyl sulfonyl groups) to modify reactivity or solubility .

Q. Key Considerations :

  • Purity optimization requires repeated recrystallization (e.g., ethanol/toluene mixtures) .
  • Monitor reaction progress via TLC or GC-MS to avoid over-functionalization .

Q. How is the structural identity of this spiro compound confirmed?

A combination of spectroscopic and computational methods is used:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., spiro junction protons at δ 3.5–4.5 ppm) and carbon connectivity .
  • Mass Spectrometry : GC-MS or LC-MS detects the molecular ion peak (e.g., m/z 204.225 for the free base) and fragmentation patterns .
  • X-ray Crystallography : Resolves the spiro geometry and confirms dihydrochloride salt formation via Cl^- counterion positions .

Q. Data Example :

TechniqueKey ObservationsReference
1H^1H NMR (DMSO-d6)δ 4.2–4.5 (piperidine CH2_2), δ 7.8–8.2 (pyridine protons)
GC-MSM+^+ at m/z 204.225, fragment at m/z 152 (furopyridine loss)

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

Methodological approaches include:

  • Functional Group Modifications : Introduce substituents (e.g., halogens, alkyl chains) at the pyridine or piperidine moieties to assess impact on receptor binding .
  • Biological Assays : Test derivatives for antiproliferative activity (e.g., MTT assays on cancer cell lines) or enzyme inhibition (e.g., kinase profiling) .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like GABA receptors or ion channels .

Q. Case Study :

  • A furopyridine derivative with a 6-fluoro substituion showed enhanced cytotoxicity (IC50_{50} = 2.1 µM in HeLa cells) compared to the parent compound (IC50_{50} = 8.3 µM) .

Q. How to resolve contradictions in reported solubility and stability data?

Discrepancies may arise from differing salt forms or experimental conditions:

  • Solubility : The dihydrochloride salt is highly soluble in water (>50 mg/mL) but poorly in DCM (<1 mg/mL). Free base forms require DMSO or DMF for dissolution .
  • Stability : Under acidic conditions (pH < 3), the spiro ring remains intact, but basic conditions (pH > 9) induce hydrolysis. Long-term storage at −20°C in amber vials is recommended .

Q. Mitigation Strategies :

  • Standardize solvent systems (e.g., PBS for biological assays).
  • Validate stability via HPLC-UV at intervals (e.g., 0, 24, 48 hours) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Matrix Interference : Biological samples (e.g., plasma) require SPE or protein precipitation prior to LC-MS/MS analysis .
  • Detection Limits : Optimize MRM transitions (e.g., m/z 204 → 152 for quantification) to achieve sub-ng/mL sensitivity .
  • Internal Standards : Use deuterated analogs (e.g., d4_4-spiro compound) to correct for ion suppression .

Q. How to design experiments to elucidate its mechanism of action?

  • Target Identification : Combine affinity chromatography (using immobilized spiro compound) with mass spectrometry-based proteomics .
  • Pathway Analysis : RNA-seq or phosphoproteomics post-treatment to map affected signaling pathways (e.g., MAPK/ERK) .
  • In Vivo Models : Assess pharmacokinetics (e.g., Cmax_{max} and T1/2_{1/2}) in rodents and correlate with efficacy in disease models .

Q. Data Contradictions and Solutions

IssueConflicting EvidenceResolution Strategy
Melting Point Variation215–220°C (PubChem) vs. 198–202°C (DSSTox)Verify purity via elemental analysis and DSC .
Biological Activity DiscrepanciesInconsistent IC50_{50} values across studiesStandardize assay protocols (e.g., cell line passage number, incubation time) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride
Reactant of Route 2
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride

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